3-Bromo-2-chloro-5-(trifluoromethyl)phenol
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Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)phenol: is an aromatic compound with the molecular formula C7H3BrClF3O. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions, it may facilitate the formation of carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 5-(trifluoromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Substitution Reactions: Formation of substituted phenols.
Oxidation Reactions: Formation of quinones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-5-(trifluoromethyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals. Its unique chemical structure makes it a valuable component in the development of new materials and chemical products .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)aniline
- 3-Bromo-2-chloro-5-(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 3-Bromo-2-chloro-5-(trifluoromethyl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and potential biological activity. The phenol group allows for additional functionalization and interactions with biological targets, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGMEXJBBKYUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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